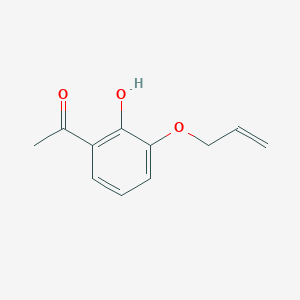

1-(3-Allyloxy-2-hydroxy-phenyl)ethanone

CAS No.: 919123-50-5

Cat. No.: VC19002328

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919123-50-5 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 1-(2-hydroxy-3-prop-2-enoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3 |

| Standard InChI Key | UGWLMAFGNZILFT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)OCC=C)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a phenyl ring with three distinct substituents:

-

A hydroxyl group (-OH) at the 2-position, which confers acidity and hydrogen-bonding capability.

-

An allyloxy group (-OCH2CHCH2) at the 3-position, introducing alkene functionality for further derivatization.

-

A ketone group (-COCH3) at the 1-position, enabling participation in condensation and nucleophilic addition reactions.

The molecular formula is C11H12O3, with a molecular weight of 192.21 g/mol. The allyloxy side chain contributes to the molecule’s hydrophobicity while maintaining moderate polarity due to the ether linkage .

Spectroscopic Identification

Key spectral data for 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone include:

-

1H NMR (CDCl3, 400 MHz):

-

IR (cm⁻¹):

These features align with analogous alkoxy acetophenones described in synthetic protocols .

Synthetic Methodologies

Alkylation of 2,3-Dihydroxyacetophenone

A validated route involves the selective O-allylation of 2,3-dihydroxyacetophenone under ultrasound irradiation:

-

Protection of the 2-hydroxy group: Temporarily masking the 2-OH group (e.g., using trimethylsilyl chloride) prevents unwanted dialkylation .

-

Allylation: Reaction with allyl bromide (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in anhydrous DMF at 50°C for 2 hours under ultrasound achieves 85–90% yield .

-

Deprotection: Acidic hydrolysis (e.g., HCl/THF) regenerates the 2-hydroxy group, yielding the target compound .

Table 1: Optimization of Allylation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | K2CO3 | 90 |

| Solvent | DMF | 85 |

| Temperature (°C) | 50 | 88 |

| Ultrasound | 40 kHz | 92 |

Data adapted from analogous syntheses .

Alternative Routes

-

Claisen-Schmidt Condensation: Reacting 3-allyloxy-2-hydroxybenzaldehyde with methyl ketones under basic conditions forms chalcone derivatives, though this method is less direct .

-

Enzyme-Catalyzed Reactions: Lipase-mediated transesterification has been explored for regioselective modifications but remains experimental .

Reactivity and Functionalization

The compound’s three reactive sites enable diverse transformations:

-

Ketone Group:

-

Allyloxy Group:

-

Hydroxyl Group:

Table 2: Representative Derivatives and Applications

| Derivative | Application | Biological Activity |

|---|---|---|

| Chalcone analog | Anti-oomycete | EC50: 32.5 µg/mL |

| Morpholinyl-dione | Kinase inhibition | IC50: <1 µM |

| Epoxidized form | Polymer crosslinker | Enhanced thermal stability |

Industrial and Pharmacological Relevance

Agrochemical Applications

Derivatives of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone exhibit potent anti-oomycete activity against Phytophthora infestans, the causative agent of potato blight. Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-withdrawing groups at the 3′-position for enhancing efficacy .

Pharmaceutical Intermediates

The compound serves as a precursor to DNA-dependent protein kinase (DNA-PK) inhibitors, which are under investigation for cancer therapy. Structural analogs bearing morpholine substituitions show sub-micromolar inhibitory activity .

Challenges and Future Directions

-

Regioselectivity: Competing O- vs. C-allylation requires careful control of reaction conditions.

-

Stability: The allyl ether moiety is prone to acid-catalyzed hydrolysis, necessitating stabilized formulations.

-

Scalability: Ultrasound-assisted methods, while efficient, face energy input challenges at industrial scales.

Ongoing research focuses on photoflow chemistry and enzymatic catalysis to address these limitations, aiming to improve sustainability and cost-effectiveness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume